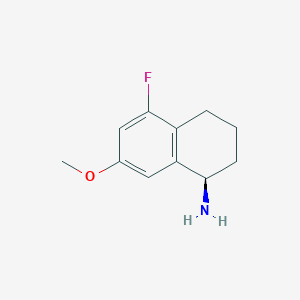(R)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
CAS No.:
Cat. No.: VC15987707
Molecular Formula: C11H14FNO
Molecular Weight: 195.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H14FNO |
|---|---|
| Molecular Weight | 195.23 g/mol |
| IUPAC Name | (1R)-5-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
| Standard InChI | InChI=1S/C11H14FNO/c1-14-7-5-9-8(10(12)6-7)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1 |
| Standard InChI Key | SFFREFZFKNSDSJ-LLVKDONJSA-N |
| Isomeric SMILES | COC1=CC2=C(CCC[C@H]2N)C(=C1)F |
| Canonical SMILES | COC1=CC2=C(CCCC2N)C(=C1)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Stereochemistry
The molecular formula of (R)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is C₁₁H₁₃FNO, with a molecular weight of 193.23 g/mol. The compound features a tetrahydronaphthalene core saturated at positions 1–4, with an amine group at C1, a fluorine atom at C5, and a methoxy group (-OCH₃) at C7. The R-configuration at C1 distinguishes it from its S-enantiomer, which may exhibit divergent biological activity .
Crystallographic and Conformational Insights
Synthesis and Industrial Scalability
Synthetic Routes
The synthesis of chiral aminotetralins typically involves asymmetric hydrogenation or resolution techniques. For the closely related (S)-5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, industrial processes employ continuous flow reactors to enhance yield and purity. Applying similar methodologies, the target compound could be synthesized via the following steps:
-
Friedel-Crafts alkylation of methoxy-substituted benzene to form the tetralin backbone.
-
Electrophilic fluorination at C5 using Selectfluor or analogous reagents.
-
Asymmetric reductive amination to introduce the C1 amine group with R-configuration, utilizing chiral catalysts such as ruthenium-BINAP complexes .
Process Optimization
Key challenges include minimizing racemization during amination and ensuring regioselective fluorination. Continuous flow systems, as described for (S)-5-chloro-6-methoxy analogs, improve reaction control and scalability, achieving throughputs exceeding 90% purity.
Physicochemical Properties
Solubility and Stability
Based on data for (R)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine , the fluorinated analog is expected to exhibit:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited solubility in water.
-
Storage: Stable at 2–8°C under inert atmospheres, with degradation accelerated by light or repeated freeze-thaw cycles .
| Property | Value/Description |
|---|---|
| Molecular Weight | 193.23 g/mol |
| Solubility in DMSO | ~10 mM at 25°C |
| Recommended Storage | -80°C (6 months), -20°C (1 month) |
Spectroscopic Data
-
¹H NMR: Expected signals include a triplet for the C5 fluorine-coupled proton (δ 4.2–4.5 ppm), a singlet for the methoxy group (δ 3.7–3.9 ppm), and multiplet resonances for the tetralin backbone (δ 1.5–2.8 ppm).
-
MS (ESI+): Predominant ion at m/z 194.1 [M+H]⁺.
Formulation and Pharmacokinetics
In Vivo Formulation Strategies
For rodent studies, a typical formulation involves:
-
DMSO master stock (10 mM) diluted with PEG300 and Tween 80 to enhance solubility.
-
Final concentrations of 1–5 mg/mL in saline, administered intraperitoneally or orally .
ADME Profiles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume